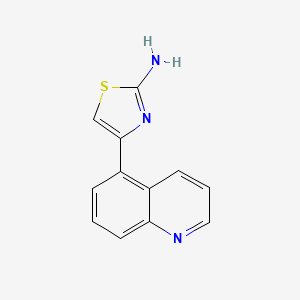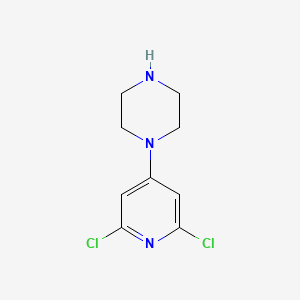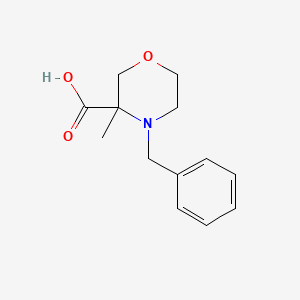
4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-4-oxo-4H-chromene-2-carboxamide is a chemical compound with the molecular formula C10H6N2O5. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. This compound is characterized by a chromene core structure with a nitro group at the 6th position, a carbonyl group at the 4th position, and a carboxamide group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-4-oxo-4H-chromene-2-carboxylic acid with ammonia or an amine to form the carboxamide derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 6-nitro-4-oxo-4H-chromene-2-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products Formed
Reduction: 6-Amino-4-oxo-4H-chromene-2-carboxamide.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-4-oxo-4H-chromene-2-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-nitro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For example, as a 5-lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . Its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
6-Nitro-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives such as:
4H-Chromene-2-carboxamide: Lacks the nitro group, which may result in different biological activities and reactivity.
6-Amino-4-oxo-4H-chromene-2-carboxamide: The amino group at the 6th position can lead to different pharmacological properties compared to the nitro group.
6-Methyl-4-oxo-4H-chromene-2-carboxamide: The presence of a methyl group instead of a nitro group can affect the compound’s chemical reactivity and biological activity.
The uniqueness of 6-nitro-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
33544-22-8 |
|---|---|
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
6-nitro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C10H6N2O5/c11-10(14)9-4-7(13)6-3-5(12(15)16)1-2-8(6)17-9/h1-4H,(H2,11,14) |
InChI Key |
HMERJEBPCIDEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11876592.png)


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)

![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)


![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)

